Hydrogen‑Bond Donor Capability: The N–H Advantage Over N‑Alkylated Analogues
The target compound contains one hydrogen‑bond donor (the pyrazole N–H), whereas the 2‑methyl, 2‑ethyl, and 2‑isopropyl analogues have zero [1]. This difference is critical for binding to biological targets that require a hydrogen‑bond donor; the N‑alkylated compounds are incapable of satisfying such interactions. In the context of the Cav2.2 programme, SAR studies on 2,4,5,6‑tetrahydrocyclopenta[c]pyrazoles demonstrated that N–H substitution is a key determinant of potency and selectivity [1].
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 1 (pyrazole N–H) |
| Comparator Or Baseline | 2‑Methyl analogue (CAS 2098046‑35‑4): 0; 2‑Ethyl analogue (CAS 2098046‑43‑4): 0; 2‑Isopropyl analogue (CymitQuimica 3D‑YID13661): 0 |
| Quantified Difference | 1 vs. 0 hydrogen‑bond donors |
| Conditions | Structure‑based count; experimental validation context: N‑type calcium channel SAR series [1] |
Why This Matters
A compound with zero hydrogen‑bond donors cannot engage the same biological targets or participate in the same supramolecular assemblies as the target compound, making N‑alkylated analogues unsuitable for projects requiring N–H mediated interactions.
- [1] Winters, M. P. et al. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorg. Med. Chem. Lett. 24, 2057–2061 (2014). View Source
